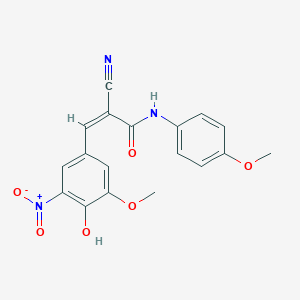
5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various scientific research fields. In medical research, it has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In agricultural research, it has been shown to have herbicidal activity against certain weed species. In materials science, it has been shown to have potential applications in the development of organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed to exert its anticancer properties by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been suggested that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can cause a reduction in cell viability and induce cell cycle arrest in cancer cells. It has also been shown to have herbicidal activity by inhibiting the growth of weed species. However, the compound has not been extensively studied for its biochemical and physiological effects in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method and high yield. However, its limited solubility in water and organic solvents can pose a challenge in certain experiments. Additionally, its potential toxicity and lack of extensive in vivo studies may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One direction is to further investigate its potential anticancer properties and explore its mechanism of action in vivo. Another direction is to explore its potential applications in materials science, particularly in the development of organic semiconductors. Additionally, further research is needed to explore its potential herbicidal activity and its effects on non-target organisms.
Synthesemethoden
The synthesis of 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves a multistep process that includes the reaction of 3-methoxybenzaldehyde with propargyl bromide, followed by the reaction of the resulting compound with sodium azide. The final step involves the reaction of the resulting compound with ethyl chloroformate. The yield of the synthesis method is approximately 50%, and the purity of the compound can be increased through recrystallization.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)12-11(13(17)18)14-15-16(12)9-5-4-6-10(7-9)19-3/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXFICAFGNAZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)

![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)
![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)
![N-(3,4-dimethylphenyl)-2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5090124.png)

![N-[2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5090131.png)
![N-{2-methyl-5-[6-oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydro-3-pyridazinyl]phenyl}propanamide](/img/structure/B5090133.png)